![molecular formula C23H17NO4 B4936218 N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide CAS No. 425646-13-5](/img/structure/B4936218.png)
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide, also known as DEAB, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of various endogenous and exogenous compounds.
Wirkmechanismus
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide is a competitive inhibitor of ALDH, which catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide binds to the active site of ALDH and prevents the substrate from binding, leading to the inhibition of the enzyme. This results in the accumulation of toxic aldehydes, which can lead to cell death.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In stem cell research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to identify and isolate stem cells with high ALDH activity. In developmental biology, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to study the role of ALDH in embryonic development.
Vorteile Und Einschränkungen Für Laborexperimente
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has several advantages for lab experiments. It is a potent and specific inhibitor of ALDH, making it a useful tool for studying the role of ALDH in various biological processes. It is also easy to synthesize and has a high purity. However, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has some limitations. It is a toxic compound and should be handled with care. It can also inhibit other enzymes besides ALDH, leading to off-target effects.
Zukünftige Richtungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has several potential future directions for scientific research. It could be used in the development of new cancer therapies that target ALDH. It could also be used in the identification and isolation of stem cells with high ALDH activity for regenerative medicine. Further studies could also be conducted to investigate the role of ALDH in other biological processes, such as metabolism and immune function. Additionally, new inhibitors of ALDH could be developed based on the structure of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide to improve its specificity and reduce its toxicity.
Synthesemethoden
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide can be synthesized by reacting 4-ethoxybenzoyl chloride with 9,10-anthraquinone in the presence of a base such as triethylamine. The reaction yields N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide as a yellow solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used in various scientific research fields, including cancer research, stem cell research, and developmental biology. In cancer research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting the ALDH enzyme. ALDH is known to be overexpressed in many types of cancer cells, and its inhibition by N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide leads to the accumulation of toxic aldehydes, resulting in cell death. In stem cell research, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to identify and isolate stem cells with high ALDH activity. In developmental biology, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-4-ethoxybenzamide has been used to study the role of ALDH in embryonic development.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-28-16-10-7-14(8-11-16)23(27)24-15-9-12-19-20(13-15)22(26)18-6-4-3-5-17(18)21(19)25/h3-13H,2H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIDHWIYKXBZDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70387532 | |
Record name | N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |
CAS RN |
425646-13-5 | |
Record name | NSC731305 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731305 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(9,10-dioxoanthracen-2-yl)-4-ethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70387532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.